molecular formula C9H4Br2ClF3O B13724070 3'-Bromo-2'-chloro-6'-(trifluoromethyl)phenacyl bromide

3'-Bromo-2'-chloro-6'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13724070
M. Wt: 380.38 g/mol
InChI Key: XQQRAWYEBBCBOZ-UHFFFAOYSA-N
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Description

3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide typically involves the bromination of a precursor compound. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under specific conditions to ensure the selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination and chlorination steps. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of phenacyl derivatives with different substituents .

Scientific Research Applications

3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the phenacyl bromide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[3-bromo-2-chloro-6-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-6(16)7-4(9(13,14)15)1-2-5(11)8(7)12/h1-2H,3H2

InChI Key

XQQRAWYEBBCBOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)CBr)Cl)Br

Origin of Product

United States

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